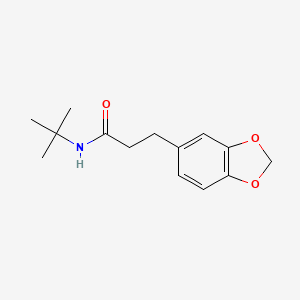![molecular formula C19H22N4O B4461101 3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol](/img/structure/B4461101.png)
3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol
Übersicht
Beschreibung
3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol, also known as PPQ-102, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of quinazoline derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol has shown potential therapeutic applications in various scientific research areas. It has been studied for its anti-cancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. It has also been studied for its anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines. Additionally, 3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol has been studied for its neuroprotective effects, as it protects neurons from oxidative stress and apoptosis.
Wirkmechanismus
The mechanism of action of 3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol is still under investigation. However, it has been suggested that it acts by inhibiting the activity of various enzymes, including tyrosine kinases and phosphatases. It also interacts with various signaling pathways, including the PI3K/Akt and MAPK pathways, to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and reducing the production of pro-inflammatory cytokines. It also protects neurons from oxidative stress and apoptosis. Additionally, 3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol has been shown to have anti-angiogenic effects, as it inhibits the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol has several advantages for lab experiments. It has shown significant therapeutic potential in various scientific research areas, making it a promising candidate for further study. Additionally, it has low toxicity and is well-tolerated in animal models. However, 3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol also has limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol research. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to investigate its efficacy and safety in human clinical trials. Additionally, 3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol has shown potential for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Future studies should investigate its neuroprotective effects and potential therapeutic applications in these diseases. Finally, more research is needed to optimize the synthesis method of 3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol to improve its yield and bioavailability.
Conclusion:
In conclusion, 3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol is a promising chemical compound that has shown significant potential in various scientific research areas. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and optimize its synthesis method. With further investigation, 3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol may become a valuable therapeutic agent for the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-[[2-(2-phenylethylamino)quinazolin-4-yl]amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c24-14-6-12-20-18-16-9-4-5-10-17(16)22-19(23-18)21-13-11-15-7-2-1-3-8-15/h1-5,7-10,24H,6,11-14H2,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCMNPNQMXVIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3C(=N2)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N,N-dimethylbenzamide](/img/structure/B4461023.png)

![N-(2-methoxyphenyl)-4-[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461049.png)
![6-[(2-methyl-1-piperidinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B4461050.png)
![3-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one](/img/structure/B4461058.png)
![N-benzyl-1-[6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N-methylmethanamine](/img/structure/B4461061.png)
![4-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4461063.png)

![N-(2,4-dimethylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4461076.png)


![N-{2-[methyl(phenyl)amino]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4461118.png)
![4-(1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)-3,5-dimethylisoxazole](/img/structure/B4461125.png)
